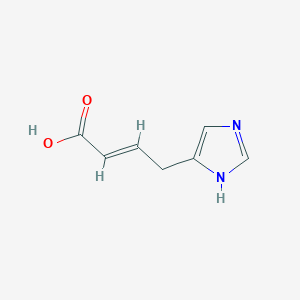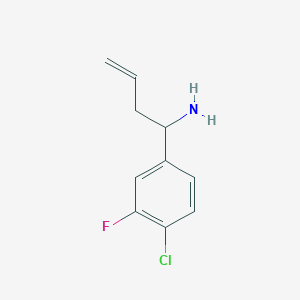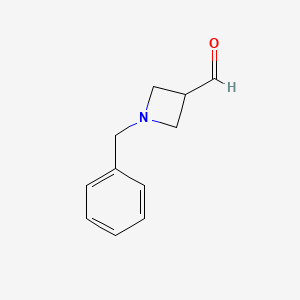
N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the amino and hydroxyphenyl groups through substitution reactions. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products:
- Quinone derivatives from oxidation.
- Amino derivatives from reduction.
- Nitro or halogenated derivatives from substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
作用機序
The mechanism of action of N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide: shares similarities with other pyridine derivatives, such as:
Uniqueness:
- The presence of both amino and hydroxyphenyl groups in the pyridine ring makes this compound unique. This combination of functional groups allows for diverse chemical reactivity and potential applications that are not as prominent in similar compounds.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-[3-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-12(23)22-16-4-2-3-14(9-16)15-10-18(19(20)21-11-15)13-5-7-17(24)8-6-13/h2-11,24H,1H3,(H2,20,21)(H,22,23) |
InChIキー |
KBDXKGGQZIHXGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)

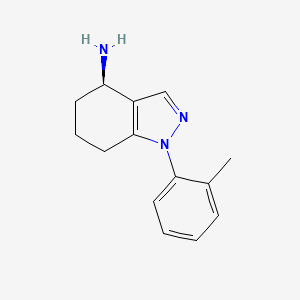
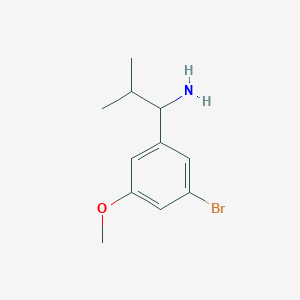
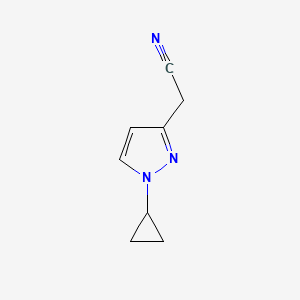

![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)
